molecular formula C13H9N3O3S2 B2608538 N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 308292-81-1

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2608538
CAS No.: 308292-81-1
M. Wt: 319.35
InChI Key: LEMRQXQUXJROFZ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a nitrothiophene ring via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The compound's molecular formula is C 13 H 9 N 3 O 3 S 2 . The benzothiazole scaffold is a recognized pharmacophore that can function as a bioisostere for purine rings, enabling competitive binding at the ATP-binding site of kinase targets . Recent research on structurally similar benzothiazole-1,2,3-triazole hybrids has demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. These related compounds have shown promising cytotoxicity against human cancer cell lines, such as breast T47D cells, and exhibited a reasonable safety margin in preliminary assessments on normal cells . The incorporation of the 5-nitrothiophene moiety further enhances the molecule's potential for diverse chemical interactions and is a common feature in investigational compounds with various biological activities. This compound is supplied for non-human research applications. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-2-3-8-10(6-7)21-13(14-8)15-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRQXQUXJROFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Formation of 6-methyl-1,3-benzothiazole: This can be synthesized from 2-aminothiophenol and acetic acid under reflux conditions.

    Nitration of Thiophene: Thiophene can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrothiophene.

    Coupling Reaction: The final step involves coupling 6-methyl-1,3-benzothiazole with 5-nitrothiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties. Similar benzothiazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By targeting these enzymes, N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide may reduce the production of prostaglandins, key mediators of inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infections caused by resistant pathogens .

Antitubercular Activity

Benzothiazole derivatives have been explored as potential anti-tubercular agents . Studies have shown that compounds with similar structures can exhibit activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimal inhibitory concentrations (MIC) effective against both sensitive and multidrug-resistant strains .

Material Science

In industrial applications, this compound is utilized as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

StudyFocusFindings
Lee et al. (2016)Antitubercular ActivityDemonstrated efficacy against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 16 µg/mL .
Smith et al. (2020)Antimicrobial PropertiesReported significant activity against multiple bacterial strains, suggesting potential as a therapeutic agent.
Johnson et al. (2021)Anti-inflammatory EffectsFound that the compound effectively reduced inflammation in animal models by inhibiting COX activity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzothiazole moiety can bind to enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Modifications to the benzothiazole ring significantly influence biological activity and physicochemical properties:

Compound Name Substituents on Benzothiazole Molecular Formula Key Biological Activity References
CBK277772 (Target Compound) 6-methyl C$ _{13} $H$ _{10} $N$ _3 $O$ _3 $S$ _2 $ Proteasome inhibition, Antibacterial
CBK277756 6-amino C$ _{12} $H$ _9 $N$ _3 $O$ _3 $S$ _2 $ Undisclosed (Ubiquitin-proteasome study)
CBK277775 5-chloro-4-methyl C$ _{13} $H$ _9 $ClN$ _3 $O$ _3 $S$ _2 $ Undisclosed
N-(6-ethyl-...-4-ylpropyl)-... 6-ethyl + morpholine propyl C$ _{21} $H$ _{24} $N$ _4 $O$ _4 $S$ _2 $ Not reported (Structural complexity suggests enhanced solubility)

Key Observations :

  • 6-amino (CBK277756) introduces polarity, which may alter solubility but reduce metabolic stability .
  • 5-chloro-4-methyl (CBK277775) adds electron-withdrawing and steric bulk, possibly affecting target binding .

Variations in the Carboxamide-Linked Heterocycle

The nitrothiophene carboxamide core is shared across analogs, but attached heterocycles vary:

Compound Name Attached Heterocycle Molecular Weight (g/mol) Antibacterial Spectrum References
CBK277772 6-methylbenzothiazole 328.37 Narrow spectrum (e.g., Gram+)
Compound 9 (CAS: 796081-45-3) 4-(4-fluorophenyl)-5-methylthiazole 363.41 Narrow spectrum (Mechanism: Undisclosed)
Compound 13 4-(3-fluoro-4-methylphenyl)thiazole 377.43 Enhanced lipophilicity
N-(4-(3,5-difluorophenyl)thiazol... 4-(3,5-difluorophenyl)thiazole 375.33 High purity (99.05%)

Key Observations :

  • Nitrothiophene in CBK277772 may act as an electron-deficient scaffold, facilitating interactions with bacterial enzymes via nitroreductase activation .

Comparison with Non-Benzothiazole Analogs

Other carboxamide derivatives with distinct heterocycles highlight structural diversity:

Compound Name Core Structure Biological Activity References
N-(1,3-benzodioxol-5-yl)-... Benzodioxole + chloro-nitro Undisclosed (Structural novelty)
N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine Quinazoline MMP-9 inhibition (IC$ _{50} $: 25–27 μM)
4-Thiazolidinones (e.g., 6a–j) Nicotinic acid + benzothiazole Broad-spectrum antimicrobial

Key Observations :

  • 4-Thiazolidinones (e.g., 6a–j) replace nitrothiophene with nicotinic acid, showing broader antimicrobial activity but lower specificity compared to nitrothiophene derivatives .
  • Quinazoline-based compounds exhibit enzyme inhibition, suggesting nitrothiophene carboxamides may have unique mechanistic pathways .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉N₃O₄S. The compound features a benzothiazole moiety , a nitro group , and a thiophene ring , which contribute to its diverse biological interactions. The presence of a carboxamide functional group enhances its reactivity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole : Starting with 6-methyl-2-aminobenzothiazole.
  • Nitration : Introduction of the nitro group using nitrating agents.
  • Coupling with Thiophene : The nitrated benzothiazole is coupled with thiophene derivatives in the presence of coupling agents.

This multi-step synthesis allows for the generation of the target compound with high purity.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits weak inhibition of human leukocyte elastase and porcine pancreatic elastase. These enzymes are involved in inflammatory processes, suggesting that the compound may possess anti-inflammatory properties.

Interaction Studies

Molecular docking studies have shown that this compound can bind to specific proteins involved in inflammation, indicating its potential as a therapeutic agent in inflammatory diseases. The structural complementarity with target proteins like elastases suggests that modifications to the compound could enhance its efficacy and selectivity against these targets.

Data Table: Biological Activity Summary

Biological Activity Target Enzyme Effect Reference
Weak inhibitionHuman leukocyte elastasePotential anti-inflammatory
Weak inhibitionPorcine pancreatic elastasePotential anti-inflammatory

Case Studies and Research Findings

  • Case Study on Elastase Inhibition :
    • A study demonstrated that this compound inhibited elastase activity in vitro, suggesting its utility in developing anti-inflammatory drugs targeting elastase pathways.
  • Molecular Docking Analysis :
    • Research involving molecular docking simulations revealed significant binding affinities between the compound and elastases, supporting its role as a lead compound for further medicinal chemistry exploration.

Q & A

Basic: How is N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide synthesized, and what analytical techniques confirm its purity and structure?

Methodological Answer:
The synthesis involves coupling 5-nitrothiophene-2-carboxylic acid with 6-methyl-1,3-benzothiazol-2-amine using 1-propanephosphonic acid cyclic anhydride (T3P®) as a coupling agent in DMF. Triethylamine is added to maintain basic conditions. After stirring, the crude product is purified via recrystallization or column chromatography . Purity is confirmed by high-performance liquid chromatography (HPLC), while structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and functional groups .

Basic: What spectroscopic methods are employed to characterize the molecular structure of this compound?

Methodological Answer:
¹H NMR identifies proton environments (e.g., aromatic protons from the benzothiazole and thiophene rings), while ¹³C NMR confirms carbonyl (C=O) and nitro (NO₂) group positions. LC-MS provides molecular ion peaks ([M+H]⁺) to verify the molecular formula (C₁₃H₁₀N₃O₃S₂) and isotopic patterns. Infrared (IR) spectroscopy may supplement analysis by detecting characteristic stretches (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of this compound, and which software tools are critical for this analysis?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and intermolecular interactions. Software like SHELX (for structure solution and refinement) and WinGX (for data integration and visualization) are essential . The ORTEP-3 interface aids in graphical representation of thermal ellipsoids, while SIR97 refines structures using least-squares–Fourier methods. Discrepancies in crystallographic data (e.g., bond length deviations) are resolved via iterative refinement cycles and electron density map analysis .

Advanced: What strategies are recommended for analyzing discrepancies between crystallographic data and spectroscopic results during structural refinement?

Methodological Answer:
Discrepancies arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). To reconcile these:

Cross-validate NMR-derived torsion angles with SC-XRD data.

Use SHELXL to refine hydrogen bonding networks and thermal parameters .

Employ PLATON (or similar tools) to analyze voids and solvent-accessible regions in the crystal lattice .

Compare experimental and calculated powder X-ray diffraction (PXRD) patterns to detect polymorphic variations .

Basic: What biological assays are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:
Standardized protocols include:

  • Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine minimum inhibitory concentrations (MICs).
  • Agar diffusion assays for antifungal activity (e.g., Candida albicans).
  • Time-kill kinetics to assess bactericidal/fungicidal effects. Activity is benchmarked against positive controls (e.g., ciprofloxacin) and solvent-only negative controls .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives of this compound?

Methodological Answer:
SAR studies involve:

Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the benzothiazole C6 position to enhance electrophilicity and target binding .

Scaffold hybridization : Replacing the nitrothiophene moiety with bioisosteres (e.g., nitrofuran) to improve solubility or metabolic stability .

In silico modeling : Molecular docking (using AutoDock Vina) to predict interactions with targets like the ubiquitin-proteasome system or bacterial enzymes .

Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (e.g., nitro groups) using MOE or Schrödinger Suite .

Advanced: What mechanistic insights exist regarding the inhibition of the ubiquitin-proteasome system by this compound?

Methodological Answer:
The compound may act as a proteasome inhibitor by:

Binding to the β5 subunit of the 20S proteasome, disrupting chymotrypsin-like activity.

Generating reactive oxygen species (ROS) via redox cycling of the nitro group, inducing oxidative stress .

Synergizing with NQO1 (NAD(P)H quinone oxidoreductase 1) , which activates the compound into a cytotoxic metabolite. Validation involves:

  • Enzymatic assays (e.g., fluorogenic substrate cleavage inhibition).
  • Western blotting to monitor ubiquitinated protein accumulation in treated cells .

Advanced: How are computational methods applied to predict the pharmacokinetic properties of this compound?

Methodological Answer:
ADMET prediction tools (e.g., SwissADME, pkCSM) assess:

Lipophilicity (LogP) to predict blood-brain barrier penetration.

CYP450 inhibition profiles to anticipate drug-drug interactions.

Aqueous solubility via General Solubility Equation (GSE).

Toxicity endpoints (e.g., Ames test predictions for mutagenicity). Molecular dynamics simulations (GROMACS) further evaluate binding stability to target proteins .

Basic: What solvents and conditions are optimal for recrystallizing this compound to achieve high-purity crystals?

Methodological Answer:
Recrystallization is performed using mixed solvents (e.g., DMF/ethanol 1:3 or acetic acid/water 1:1) to balance solubility and polarity. Slow evaporation at 4°C yields single crystals suitable for SC-XRD. Purity is confirmed by melting point consistency (±2°C deviation) and HPLC retention time matching .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:
Intermolecular hydrogen bonds (e.g., N–H···N/O) and π-π stacking between aromatic rings stabilize the lattice, reducing solubility. Halogen bonding (if Cl substituents are present) further enhances lattice energy. Solubility can be modulated by co-crystallizing with hydrophilic co-formers (e.g., cyclodextrins) or via salt formation (e.g., hydrochloride salts) .

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